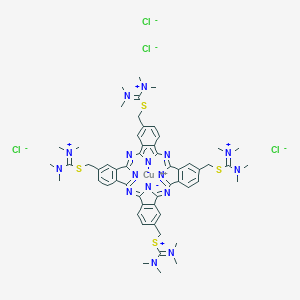

Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride is a useful research compound. Its molecular formula is C56H68Cl4CuN16S4 and its molecular weight is 1298.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Copper(4+), complexed within a phthalocyanine structure, exhibits significant biological activity, particularly in antimicrobial and antiviral applications. The compound's unique structural properties allow it to interact effectively with biological systems, making it a subject of interest in various fields, including medicine and materials science.

Antimicrobial Properties

Copper is well-known for its antimicrobial properties , which have been extensively studied. Copper complexes, particularly those involving phthalocyanines, demonstrate potent activity against bacteria, fungi, and viruses. Research indicates that copper ions can irreversibly inactivate essential viral enzymes, induce free radical damage to nucleic acids, and inhibit viral fusion processes .

Key Findings:

- Copper phthalocyanine complexes have shown effectiveness in preventing HIV infection through multiple mechanisms, including interference with viral entry into host cells and blocking receptor-mediated pathways .

- In vitro studies have demonstrated that copper phthalocyanines possess bactericidal and fungicidal effects, making them potential candidates for developing microbicides .

The biological activity of copper phthalocyanines can be attributed to several mechanisms:

- Free Radical Generation : Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to microbial cell death.

- Disruption of Viral Envelopes : The interaction of copper complexes with viral envelopes can prevent the virus from attaching to host cells.

- Inhibition of Viral Enzymes : Copper complexes can inhibit critical enzymes necessary for viral replication .

Study 1: Antiviral Activity Against HIV

A study evaluated the in vitro activity of copper phthalocyanine sulfate (CuPcS) against HIV. The results indicated:

- EC50 Values : CuPcS exhibited effective inhibition of HIV-1 with an EC50 value of 42.96 μg/mL when PBMCs were pre-treated .

- Toxicity Assessment : The compound was non-toxic to human Lactobacillus spp., indicating a favorable safety profile for potential vaginal applications .

Study 2: Antimicrobial Efficacy

Research on the antimicrobial efficacy of copper phthalocyanine derivatives showed:

- Bactericidal Activity : The compounds demonstrated significant bactericidal activity against various strains of bacteria at concentrations ranging from 100 to 500 μg/mL .

- Fungal Inhibition : Fungal strains were also susceptible to treatment with copper phthalocyanines, suggesting broad-spectrum antimicrobial potential .

Table 1: Inhibition Concentrations of CuPcS Against HIV

| Treatment Method | EC50 (μg/mL) | EC90 (μg/mL) |

|---|---|---|

| HIV pre-treated | 53.31 | 184.7 |

| PBMCs pre-treated | 42.96 | 147.2 |

| CuPcS added post-infection | 26.11 | 215.3 |

| Combined addition | 54.72 | 186.7 |

Table 2: Toxicity Profile of CuPcS in Cell Lines

| Cell Line | CC50 (μg/mL) |

|---|---|

| ME-180 | 662.6 |

| TZM-BL | 543 |

| PBMCs | Not determined |

Properties

IUPAC Name |

copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXHLJMVLXJXCW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=CC(=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68Cl4CuN16S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1298.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33864-99-2 |

Source

|

| Record name | C.I. 74240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033864992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.